molecular formula C14H12O5S B6409256 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid CAS No. 1261935-88-9

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid

Cat. No.: B6409256
CAS No.: 1261935-88-9
M. Wt: 292.31 g/mol
InChI Key: PFGLDCXXCFUEJI-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid is a chemical compound with the molecular formula C₁₄H₁₂O₅S and a molecular weight of 292.31 g/mol. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes. It is characterized by the presence of a hydroxyl group and a methylsulfonylphenyl group attached to a benzoic acid core.

Properties

IUPAC Name

2-hydroxy-4-(4-methylsulfonylphenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5S/c1-20(18,19)11-5-2-9(3-6-11)10-4-7-12(14(16)17)13(15)8-10/h2-8,15H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFGLDCXXCFUEJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70691646
Record name 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261935-88-9
Record name 3-Hydroxy-4'-(methanesulfonyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70691646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 4-methylsulfonylphenyl derivatives.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Commonly used catalysts include acids or bases, and solvents like ethanol or methanol.

    Industrial Production: Industrial production methods may involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the treatment of pain and inflammation.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.

    Pathways: It may modulate signaling pathways related to inflammation and pain, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3-hydroxy-4-(4-methylsulfonylphenyl)benzoic acid, 2-hydroxy-4-(3-methylsulfonylphenyl)benzoic acid, and 2-hydroxy-4-(4-hydroxyphenyl)benzoic acid share structural similarities.

    Uniqueness: The presence of the methylsulfonyl group in 2-Hydroxy-4-(4-methylsulfonylphenyl)benzoic acid imparts unique chemical and biological properties, making it distinct from its analogs.

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